molecular formula C26H28N2O6 B11137719 (3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

(3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

Cat. No.: B11137719
M. Wt: 464.5 g/mol
InChI Key: SPEBOSLKJFVSKV-DQRAZIAOSA-N
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Description

4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-3’-(4-PROPOXYBENZOYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-3’-(4-PROPOXYBENZOYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by the formation of the spiro linkage through cyclization reactions. Key steps include:

    Formation of Indole Precursor: Starting from aniline derivatives, the indole ring is synthesized through Fischer indole synthesis.

    Formation of Pyrrole Precursor: Pyrrole derivatives are prepared via Paal-Knorr synthesis.

    Spirocyclization: The indole and pyrrole precursors are then subjected to spirocyclization under acidic or basic conditions to form the spiro linkage.

    Functional Group Modifications: Introduction of hydroxy, methoxy, and propoxy groups through nucleophilic substitution or electrophilic addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-3’-(4-PROPOXYBENZOYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution.

    Cyclization: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Cyclization Conditions: Acidic or basic catalysts, elevated temperatures.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

    Cyclization Products: More complex spiro compounds.

Scientific Research Applications

4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-3’-(4-PROPOXYBENZOYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-3’-(4-PROPOXYBENZOYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-METHYL-3’-(4-PROPOXYBENZOYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE stands out due to its spiro structure, which imparts unique chemical and biological properties. Its diverse functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H28N2O6/c1-4-15-34-18-12-10-17(11-13-18)22(29)21-23(30)24(31)28(14-7-16-33-3)26(21)19-8-5-6-9-20(19)27(2)25(26)32/h5-6,8-13,29H,4,7,14-16H2,1-3H3/b22-21-

InChI Key

SPEBOSLKJFVSKV-DQRAZIAOSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)O

Origin of Product

United States

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